molecular formula C19H21NO5S B11407207 (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-(3-methoxybenzyl)prop-2-enamide

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-(3-methoxybenzyl)prop-2-enamide

Cat. No.: B11407207
M. Wt: 375.4 g/mol
InChI Key: QBBOIBYJFCNZTG-BQYQJAHWSA-N
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Description

The compound (2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(FURAN-2-YL)-N-[(3-METHOXYPHENYL)METHYL]PROP-2-ENAMIDE is a complex organic molecule featuring a thiolane ring, a furan ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(FURAN-2-YL)-N-[(3-METHOXYPHENYL)METHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiolane ring, followed by the introduction of the furan and methoxyphenyl groups. Key steps include:

    Formation of the Thiolane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Incorporation of the Methoxyphenyl Group: This step involves the use of methoxybenzyl halides in nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(FURAN-2-YL)-N-[(3-METHOXYPHENYL)METHYL]PROP-2-ENAMIDE: undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the double bond in the propenamide moiety.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring yields sulfoxides or sulfones, while reduction of the propenamide moiety results in saturated amides.

Scientific Research Applications

(2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(FURAN-2-YL)-N-[(3-METHOXYPHENYL)METHYL]PROP-2-ENAMIDE: has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(FURAN-2-YL)-N-[(3-METHOXYPHENYL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure.

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.

Uniqueness

(2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(FURAN-2-YL)-N-[(3-METHOXYPHENYL)METHYL]PROP-2-ENAMIDE: is unique due to its combination of a thiolane ring, a furan ring, and a methoxyphenyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C19H21NO5S

Molecular Weight

375.4 g/mol

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)-N-[(3-methoxyphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C19H21NO5S/c1-24-18-5-2-4-15(12-18)13-20(16-9-11-26(22,23)14-16)19(21)8-7-17-6-3-10-25-17/h2-8,10,12,16H,9,11,13-14H2,1H3/b8-7+

InChI Key

QBBOIBYJFCNZTG-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CO3

Canonical SMILES

COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CO3

Origin of Product

United States

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